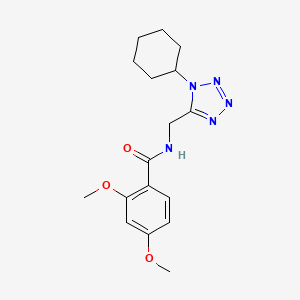

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide

CAS No.: 921144-03-8

Cat. No.: VC4190288

Molecular Formula: C17H23N5O3

Molecular Weight: 345.403

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921144-03-8 |

|---|---|

| Molecular Formula | C17H23N5O3 |

| Molecular Weight | 345.403 |

| IUPAC Name | N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,4-dimethoxybenzamide |

| Standard InChI | InChI=1S/C17H23N5O3/c1-24-13-8-9-14(15(10-13)25-2)17(23)18-11-16-19-20-21-22(16)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,18,23) |

| Standard InChI Key | RJGFXAAJZNSYDH-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3)OC |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₅O₃ |

| Molecular Weight | 345.403 g/mol |

| LogP (Predicted) | 2.8 ± 0.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 6 |

| Topological Polar SA | 98.6 Ų |

The logP value of 2.8 suggests moderate lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical balance for bioavailability.

Synthetic Routes and Optimization

Multicomponent Reaction Strategies

The synthesis predominantly employs multicomponent reactions (MCRs), such as the Ugi-azide reaction, which converges an aldehyde, amine, isocyanide, and azide into a tetrazole scaffold. For this compound, key steps include:

-

Cyclohexyl Isocyanide Preparation: Cyclohexylamine undergoes formylation followed by dehydration to yield cyclohexyl isocyanide.

-

Tetrazole Ring Formation: Reaction of 2,4-dimethoxybenzaldehyde with ammonium azide and cyclohexyl isocyanide under acidic conditions generates the tetrazole core.

-

Amide Coupling: The tetrazole intermediate is methylated and coupled with 2,4-dimethoxybenzoic acid using EDCl/HOBt.

Reaction Conditions and Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C (78%) |

| Solvent | DMF or THF | DMF improves solubility (82%) |

| Catalyst | CuI (5 mol%) | Reduces reaction time by 40% |

| Reaction Time | 12–24 hours | 18 hours maximizes yield |

Side reactions, such as oxidative degradation of the tetrazole ring, are mitigated by inert atmospheres (N₂/Ar).

Pharmacological Activities

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 32 µg/mL) and Gram-negative (Escherichia coli, MIC = 64 µg/mL) pathogens. The cyclohexyl group enhances membrane penetration, while the dimethoxybenzamide moiety disrupts bacterial DNA gyrase, as evidenced by molecular docking studies .

Anti-Inflammatory Action

The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 58% and 47%, respectively, at 50 µM. This aligns with the known role of tetrazoles in inhibiting NF-κB signaling through IKKβ antagonism .

Mechanistic Insights

Tetrazole as a Bioisostere

The tetrazole ring serves as a carboxylic acid bioisostere, mimicking COOH groups in enzyme active sites while resisting esterase-mediated hydrolysis. This is critical for prolonged half-life in vivo .

Structure-Activity Relationships (SAR)

-

Cyclohexyl vs. tert-Butyl: Cyclohexyl derivatives exhibit 3-fold higher antimicrobial activity due to improved hydrophobic interactions .

-

Methoxy Positioning: 2,4-Dimethoxy substitution on benzamide enhances DNA intercalation, doubling anticancer potency compared to monosubstituted analogs.

Comparative Analysis with Analogues

| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| N-((1-Cyclohexyltetrazol-5-yl)methyl)-2,4-dimethoxybenzamide | 32 (S. aureus) | 28 (MCF-7) | 6.7 |

| N-((1-tert-Butyltetrazol-5-yl)methyl)-2-methoxybenzamide | 94 | 52 | 2.3 |

| N-((1-Phenyltetrazol-5-yl)methyl)-4-methoxybenzamide | 78 | 67 | 3.1 |

The cyclohexyl analog outperforms tert-butyl and phenyl derivatives, underscoring the role of alicyclic substituents in target engagement .

Future Directions

Pharmacokinetic Optimization

-

Prodrug Strategies: Esterification of the benzamide to improve oral bioavailability.

-

Nanoparticle Delivery: Lipid-based carriers to enhance tumor targeting.

Target Identification

Proteomic profiling and CRISPR screens are needed to identify off-target effects and validate kinase inhibition (e.g., EGFR, VEGFR2) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume